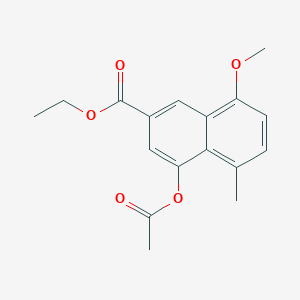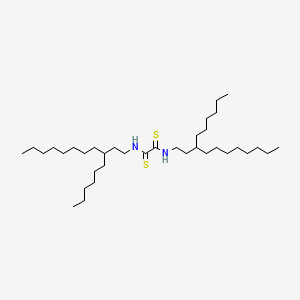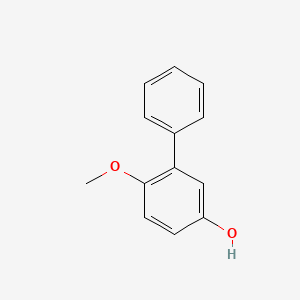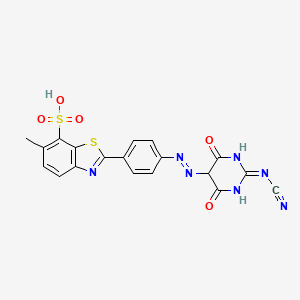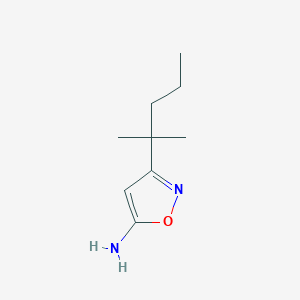
3-(1,1-Dimethylbutyl)-5-isoxazolamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-Dimethylbutyl)-5-isoxazolamine is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylbutyl)-5-isoxazolamine typically involves the reaction of 1,1-dimethylbutylamine with isoxazole derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with an isoxazole halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
3-(1,1-Dimethylbutyl)-5-isoxazolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of isoxazole.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Isoxazole halides in the presence of a base like NaH in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole carboxylic acids, while reduction can produce isoxazole alcohols.
科学研究应用
3-(1,1-Dimethylbutyl)-5-isoxazolamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1,1-Dimethylbutyl)-5-isoxazolamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
相似化合物的比较
Similar Compounds
3-(1,1-Dimethylbutyl)-1-deoxy-delta8-THC: A compound with similar structural features but different biological activity.
1,1-Dimethylbutylamine: A precursor in the synthesis of 3-(1,1-Dimethylbutyl)-5-isoxazolamine.
Uniqueness
This compound is unique due to its specific isoxazole structure combined with the 1,1-dimethylbutyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC 名称 |
3-(2-methylpentan-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H16N2O/c1-4-5-9(2,3)7-6-8(10)12-11-7/h6H,4-5,10H2,1-3H3 |
InChI 键 |
RAVFGLGCBRNACD-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(C)C1=NOC(=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


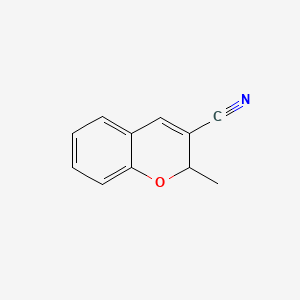


![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)



![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
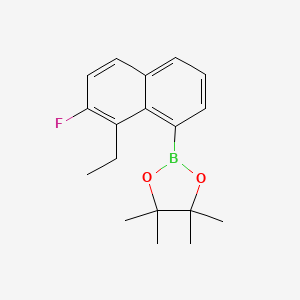
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
